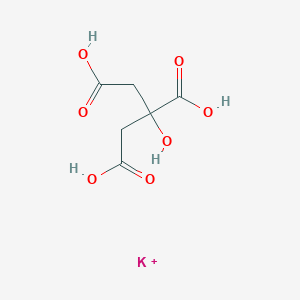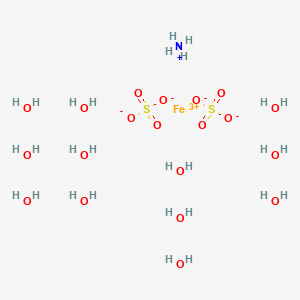
Magnesium chloride (MgCl2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Magnesium dichloride is a magnesium salt comprising of two chlorine atoms bound to a magnesium atom. It is a magnesium salt, an inorganic chloride, a magnesium halide and an inorganic magnesium salt.
Magnesium chloride salts are highly soluble in water and the hydrated form of magnesium chloride can be extracted from brine or sea water.
Magnesium Chloride is magnesium Chloride was used as a laxative. An alkaline earth metal, magnesium is important for many biochemical functions and reactions; for bone and muscle function, protein and fatty acid formation, activation of B vitamins, blood clotting, insulin secretion, and ATP formation. More than 300 enzymes require magnesium for catalytic action. The adult daily requirement is about 300 mg/day. Magnesium is found in many green plants, vegetables, and seeds; chlorophyll is a magnesium-centered porphyrin compound. Magnesium salts are used for magnesium deficiency supplementation. (NCI04)
Magnesium chloride. An inorganic compound consisting of one magnesium and two chloride ions. The compound is used in medicine as a source of magnesium ions, which are essential for many cellular activities. It has also been used as a cathartic and in alloys.
See also: Chloride Ion (has active moiety); Magnesium Cation (has active moiety); Aluminum oxide; magnesium chloride (component of) ... View More ...
Mechanism of Action
Mechanism of action of magnesium chloride studied in 10 adult volunteers. Results suggested magnesium ion in duodenum is relatively weak stimulus to pancreas and gall bladder. It is weak stimulant to cholecystokinin release and inhibits net jejunal water absorption. The oral administration of a single 800 mg dose of magnesium chloride in healthy volunteers resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion.
MECHANISMS OF ACTION OF MAGNESIUM CHLORIDE STUDIED IN 10 ADULT VOLUNTEERS. RESULTS SUGGESTED MAGNESIUM ION IN DUODENUM IS RELATIVELY WEAK STIMULUS TO PANCREAS & GALLBLADDER. IT IS WEAK STIMULANT TO CHOLECYSTOKININ RELEASE & INHIBITS NET JEJUNAL WATER ABSORPTION.
...The oral administration of a single /800 mg/ dose of magnesium chloride /in healthy volunteers/ resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion.
Properties
CAS No. |
7786-30-3 |
|---|---|
Molecular Formula |
Cl2Mg MgCl2 |
Molecular Weight |
95.21 g/mol |
IUPAC Name |
magnesium;dichloride |
InChI |
InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |
InChI Key |
TWRXJAOTZQYOKJ-UHFFFAOYSA-L |
SMILES |
[Mg+2].[Cl-].[Cl-] |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-] |
boiling_point |
1,412 °C 1412 °C |
Color/Form |
Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |
density |
2.32 2.3 g/cm³ |
melting_point |
712 °C (rapid heating) |
Key on ui other cas no. |
7786-30-3 |
physical_description |
Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |
Pictograms |
Corrosive; Irritant |
solubility |
Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |
Synonyms |
Chloride, Magnesium Magnesium Chloride MgCl2 |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of Magnesium chloride?
A1: The molecular formula of Magnesium chloride is MgCl2, and its molecular weight is 95.211 g/mol.
Q2: Is there any spectroscopic data available for Magnesium chloride?
A2: While specific spectroscopic data isn't detailed in the provided research, Magnesium chloride's characterization often involves techniques like X-ray diffraction (XRD) to understand its crystalline structure, particularly in applications like ceramics. []
Q3: What is the impact of Magnesium chloride on the corrosion of steel reinforcement in concrete?
A4: Studies suggest chloride ions from Magnesium chloride have higher diffusion coefficients compared to those from Sodium chloride. This could lead to faster initiation of chloride-induced corrosion in reinforcing steel. []
Q4: Can Magnesium chloride be used to stabilize peat soil?
A6: Research indicates that adding Magnesium chloride to peat soil can increase its compressive strength, potentially making it more suitable for use as a subgrade layer in construction. The optimal content of Magnesium chloride for peat soil stabilization was found to be 6% by weight. []
Q5: Can Magnesium chloride be used for selective chlorination?
A7: Yes, research demonstrates that Magnesium chloride can be used as a chlorinating agent to selectively remove iron from ilmenite (FeTiO3), a low-grade titanium ore. This process involves the reaction of Magnesium chloride with iron in the ore, leading to the production of high-purity titanium dioxide (TiO2). []
Q6: How does Magnesium chloride contribute to the synthesis of Sorel cement?
A8: Research shows that a waste product from magnesium metal production, carnallite slurry, contains both Magnesium oxide (MgO) and Magnesium chloride in a near-optimal ratio for Sorel cement preparation. The high reactivity of Magnesium oxide in this slurry makes it a viable alternative to traditional cement raw materials. [] Additionally, it has been proposed that microsilica can be used in conjunction with caustic magnesite to create a binding material. This interaction would potentially allow the use of water instead of a Magnesium chloride solution in the preparation of Sorel cement. []
Q7: What are the environmental concerns regarding Magnesium chloride use on roads?
A9: While effective for deicing and dust control, Magnesium chloride application on roads raises concerns about elevated chloride levels in watersheds and potential harm to aquatic ecosystems. The long-term impact on drinking water resources also needs further investigation. []
Q8: How does Magnesium chloride application affect roadside vegetation?
A10: Studies have shown a correlation between Magnesium chloride application rates and damage to roadside vegetation, particularly tree species like aspen, spruce, and pine. [] More research is needed to understand the specific mechanisms and long-term effects.
Q9: Does the use of Magnesium chloride as a dust suppressant impact water quality?
A11: Research indicates that runoff from roads treated with Magnesium chloride-based dust suppressants can lead to increased concentrations of chloride and magnesium in adjacent streams. [] The study suggests implementing best management practices, such as considering drainage characteristics and adjusting application rates, to minimize environmental impact.
Q10: Can Magnesium chloride be used in the treatment of wastewater?
A12: Yes, studies have explored the use of Magnesium chloride as a coagulant for treating textile wastewater containing dyes like C.I. Reactive Black 5. Results showed promising color removal efficiency, reaching up to 97% with Magnesium chloride. []
Q11: What is the role of Magnesium chloride in tofu production?
A13: Magnesium chloride is used as a coagulant in tofu production. It reacts with soy proteins, causing them to bind together and form a gel. Research has explored the use of a small-scale tofu test using Magnesium chloride as a coagulant to evaluate the suitability of different soybean varieties for tofu production. []
Q12: How is Magnesium chloride used in hydrogen storage research?
A14: Magnesium chloride is used in the synthesis of Mg-Ni nanocomposites, which show potential for hydrogen storage applications. These nanocomposites, created by coprecipitating Magnesium and Nickel from a solution containing Magnesium chloride, exhibit improved hydrogen storage properties compared to pure Magnesium. []
Q13: Can Magnesium chloride be used to prepare nanofiltration membranes?
A15: Research shows that incorporating Magnesium chloride during the fabrication of nanofiltration membranes using interfacial polymerization can enhance their chlorine resistance. This is particularly relevant for applications where the membrane is exposed to chlorine-containing solutions, such as water treatment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)






